8-Bromoquinazolin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 8-Bromoquinazolin-2-amine or similar compounds often involves the use of mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .Molecular Structure Analysis
The molecular structure of 8-Bromoquinazolin-2-amine is represented by the InChI code1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
. The molecular weight of this compound is 224.06 g/mol .
Scientific Research Applications
Organic Synthesis and Material Science Applications
One of the primary applications of 8-Bromoquinazolin-2-amine is in the field of organic synthesis, where it serves as a crucial intermediate in the construction of complex molecular architectures. For instance, it has been employed in the palladium-catalyzed microwave-assisted amination of aryl bromides, leading to the rapid preparation of aminoquinolines under microwave conditions, which significantly improves yields compared to standard conditions (Wang et al., 2003). Additionally, this compound has been used in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, showcasing its utility in the preparation of fluorescent probes for material science applications (Balog, Riedl, & Hajos, 2013).
Medicinal Chemistry and Anticancer Research
In medicinal chemistry, 8-Bromoquinazolin-2-amine has been explored for its potential in drug discovery and development, particularly in the synthesis of compounds with anticancer properties. Research has demonstrated the synthesis and biological evaluation of amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents, indicating significant cytotoxicity against various cancer cell lines (Malinowski et al., 2015). Another study focused on the synthesis of novel polycarbo-substituted imidazo[1,2-c]quinazolines, evaluating their cytotoxicity against human breast adenocarcinoma and cervical cancer cells, further emphasizing the compound's role in the development of new anticancer therapies (Khoza, Makhafola, & Mphahlele, 2015).
Photopharmacology and Cell Physiology Studies
The versatility of 8-Bromoquinazolin-2-amine extends to photopharmacology, where it has been utilized in the design of photoactivatable forms of tertiary amines for applications in studying cell physiology. This approach enables the controlled release of bioactive molecules through light activation, facilitating targeted therapeutic interventions and the study of cellular processes with high spatial and temporal resolution (Asad et al., 2017).
properties
IUPAC Name |
8-bromoquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNZJECPQXPGRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinazolin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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